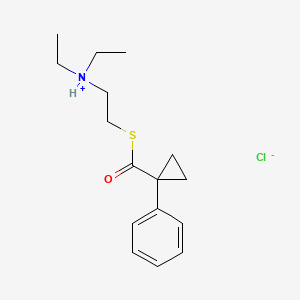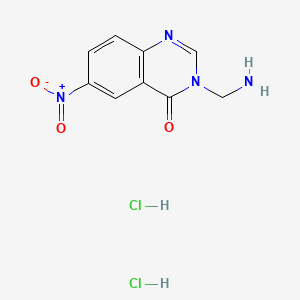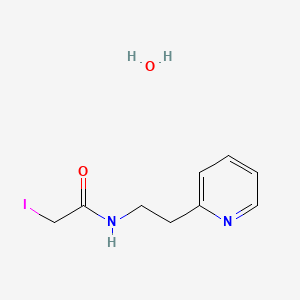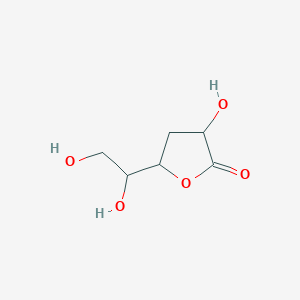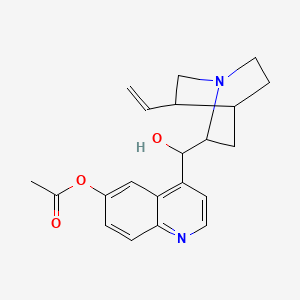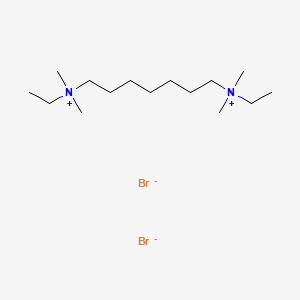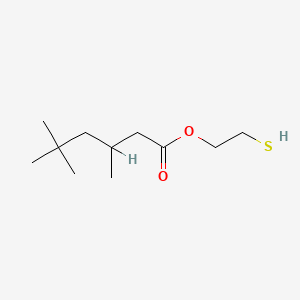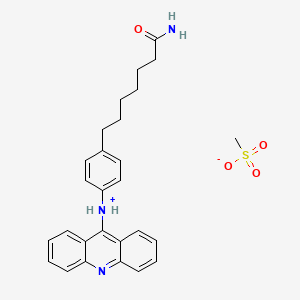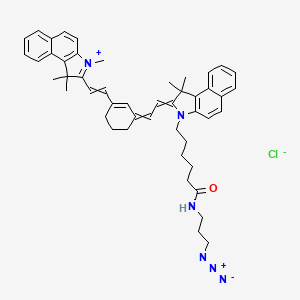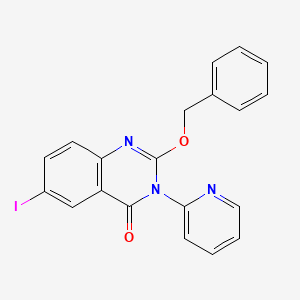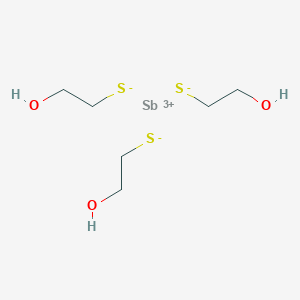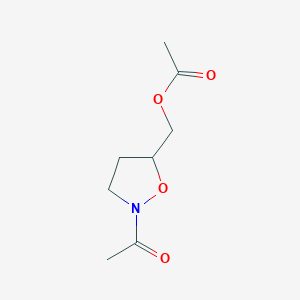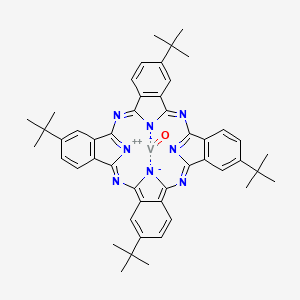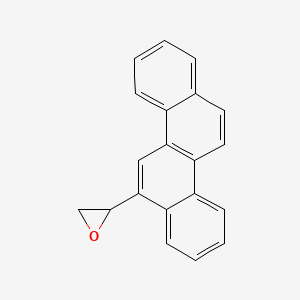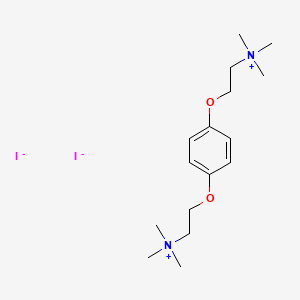
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C16-H30-N2-O2.2I. It is known for its unique structure, which includes a 1,4-phenylenebis(oxyethylene) backbone with trimethylammonium groups and diiodide ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) typically involves the reaction of 1,4-phenylenebis(oxyethylene) with trimethylamine in the presence of a suitable solvent. The reaction is followed by the addition of hydroiodic acid to introduce the diiodide ions. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to remove any impurities and ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield a variety of substituted products .
Aplicaciones Científicas De Investigación
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of certain materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It can also interact with specific molecular targets, such as enzymes and receptors, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ammonium, (1,3-phenylenebis(oxyethylene))bis(trimethyl-, diiodide): This compound has a similar structure but with a 1,3-phenylenebis(oxyethylene) backbone.
Ammonium, (1,4-phenylenebis(oxyethylene))bis(ethyldimethyl-, diiodide): This compound has ethyldimethylammonium groups instead of trimethylammonium groups.
Uniqueness
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) is unique due to its specific structure, which provides distinct chemical and biological properties. Its ability to interact with cellular membranes and proteins makes it a valuable compound for various applications .
Propiedades
Número CAS |
64049-54-3 |
|---|---|
Fórmula molecular |
C16H30I2N2O2 |
Peso molecular |
536.23 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-[2-(trimethylazaniumyl)ethoxy]phenoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C16H30N2O2.2HI/c1-17(2,3)11-13-19-15-7-9-16(10-8-15)20-14-12-18(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
FSMDSXIVAIALBA-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCOC1=CC=C(C=C1)OCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


